molecular formula C12H9NO5 B3021944 2-[(Furan-2-carbonyl)-amino]-3-furan-2-yl-acrylic acid CAS No. 332106-61-3

2-[(Furan-2-carbonyl)-amino]-3-furan-2-yl-acrylic acid

Cat. No.: B3021944
CAS No.: 332106-61-3
M. Wt: 247.2 g/mol
InChI Key: GJTMOBINDWOQAV-VQHVLOKHSA-N
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Description

2-[(Furan-2-carbonyl)-amino]-3-furan-2-yl-acrylic acid is a furan-derived acrylate compound characterized by a furan-2-carbonylamino group at position 2 and a furan-2-yl substituent at position 3 of the acrylic acid backbone. This structure confers unique physicochemical properties, making it valuable in coordination chemistry and as an intermediate in synthesizing β-amino acids, which are precursors to bioactive molecules . Its bifunctional nature (carboxylic acid and amide groups) allows for diverse reactivity, including metal coordination and participation in cyclization reactions, as seen in related furan-acrylate derivatives .

Properties

IUPAC Name

(E)-2-(furan-2-carbonylamino)-3-(furan-2-yl)prop-2-enoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H9NO5/c14-11(10-4-2-6-18-10)13-9(12(15)16)7-8-3-1-5-17-8/h1-7H,(H,13,14)(H,15,16)/b9-7+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GJTMOBINDWOQAV-VQHVLOKHSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=COC(=C1)C=C(C(=O)O)NC(=O)C2=CC=CO2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=COC(=C1)/C=C(\C(=O)O)/NC(=O)C2=CC=CO2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H9NO5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

247.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

>37.1 [ug/mL] (The mean of the results at pH 7.4)
Record name SID49644196
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(Furan-2-carbonyl)-amino]-3-furan-2-yl-acrylic acid typically involves the condensation of furan-2-carboxylic acid with an appropriate amine, followed by further functionalization to introduce the acrylic acid moiety. The reaction conditions often require the use of catalysts and specific temperature and pressure settings to ensure high yield and purity.

Industrial Production Methods

Industrial production methods for this compound may involve the use of continuous flow reactors to optimize reaction conditions and scale up the synthesis process. The use of biocatalysts and green chemistry principles is also being explored to make the production process more sustainable and environmentally friendly .

Chemical Reactions Analysis

Types of Reactions

2-[(Furan-2-carbonyl)-amino]-3-furan-2-yl-acrylic acid undergoes various types of chemical reactions, including:

    Oxidation: The furan rings can be oxidized to form furanones or other oxygenated derivatives.

    Reduction: The compound can be reduced to form dihydrofuran derivatives.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at the furan rings.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and various nucleophiles and electrophiles for substitution reactions. The reactions typically require controlled conditions such as specific pH, temperature, and solvent systems to achieve the desired products .

Major Products Formed

The major products formed from these reactions include furanones, dihydrofurans, and substituted furan derivatives, which can be further utilized in various chemical and pharmaceutical applications .

Scientific Research Applications

2-[(Furan-2-carbonyl)-amino]-3-furan-2-yl-acrylic acid has a wide range of scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial and anti-inflammatory properties.

    Medicine: Explored for its potential use in drug development, particularly in the design of novel therapeutic agents.

    Industry: Utilized in the production of polymers and other materials with unique properties.

Mechanism of Action

The mechanism of action of 2-[(Furan-2-carbonyl)-amino]-3-furan-2-yl-acrylic acid involves its interaction with specific molecular targets and pathways. The compound can inhibit certain enzymes or receptors, leading to a cascade of biochemical events that result in its observed effects. For example, it may inhibit the activity of prolyl hydroxylase domain-containing proteins, thereby stabilizing hypoxia-inducible factors and promoting cellular responses to hypoxia .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Comparison

The compound shares core structural motifs with several acrylate and furan derivatives but differs in substituents and functional groups:

  • 2-Cyano-3-[5-(3-trifluoromethyl-phenyl)-furan-2-yl]-acrylic acid (CAS 300559-50-6): Features a cyano group at position 2 and a 3-trifluoromethylphenyl-substituted furan at position 3.
  • AF-2 [2-(2-Furyl)-3-(5-nitro-2-furyl)acrylamide]: Contains a nitro group on the furan ring and an amide instead of a carboxylic acid. This structural variation correlates with its carcinogenic activity, as noted by IARC .
  • (E)-3-[5-(1,3-Benzothiazol-2-yl)-2-furyl]acrylic acid (CAS 64154-13-8): Incorporates a benzothiazole moiety, which may enhance π-stacking interactions in coordination complexes or biological targets .

Data Tables

Table 1: Structural and Functional Comparison

Compound Name Molecular Formula Key Substituents Biological/Chemical Relevance Reference
2-[(Furan-2-carbonyl)-amino]-3-furan-2-yl-acrylic acid C₁₂H₉NO₅ Furan-2-yl, acrylate, amide β-amino acid precursor
2-Cyano-3-[5-(3-CF₃-phenyl)-furan-2-yl]-acrylic acid C₁₅H₈F₃NO₃ Cyano, 3-CF₃-phenyl Enhanced electrophilicity
AF-2 (Carcinogen) C₁₁H₈N₂O₅ 5-Nitro-furyl, acrylamide IARC-classified carcinogen
(E)-3-[5-(Benzothiazol-2-yl)-furyl]acrylic acid C₁₄H₉NO₃S Benzothiazole Coordination chemistry applications

Biological Activity

2-[(Furan-2-carbonyl)-amino]-3-furan-2-yl-acrylic acid is a compound of significant interest in medicinal and organic chemistry due to its unique structural features and potential biological activities. This compound belongs to the class of furan derivatives, which are known for their diverse biological properties, including antimicrobial, anti-inflammatory, and anticancer activities. The following sections will explore the synthesis, biological mechanisms, and research findings related to this compound.

Chemical Structure and Synthesis

The chemical structure of this compound includes two furan rings and an acrylic acid moiety, contributing to its reactivity and biological activity. The synthesis typically involves the condensation of furan-2-carboxylic acid with an appropriate amine, followed by functionalization to introduce the acrylic acid component. Key synthetic routes include:

  • Condensation Reaction : Furan-2-carboxylic acid reacts with amines under specific conditions.
  • Functionalization : Further reactions to introduce the acrylic acid moiety.

Antimicrobial Properties

Recent studies have demonstrated that this compound exhibits notable antimicrobial activity. For instance, compounds derived from furan derivatives have shown effectiveness against various pathogens including Candida albicans, Escherichia coli, and Staphylococcus aureus at concentrations around 64 µg/mL . This suggests that the compound may inhibit cell wall synthesis or disrupt membrane integrity in these organisms.

The biological activity of this compound is believed to involve multiple mechanisms:

  • Enzyme Inhibition : The compound may inhibit specific enzymes such as prolyl hydroxylase domain-containing proteins, which play a role in cellular responses to hypoxia.
  • Interaction with Cellular Targets : The presence of both amide and acrylic functionalities allows for hydrogen bonding and π-stacking interactions with proteins, potentially altering their function and activity.

Case Studies and Experimental Data

A variety of studies have been conducted to evaluate the biological activity of this compound:

StudyFocusFindings
Antimicrobial ActivityDemonstrated effectiveness against Candida albicans and other bacteria.
Synthesis and ReactivityInvestigated reactions leading to derivatives with enhanced bioactivity.
Mechanistic InsightsExplored enzyme inhibition pathways relevant to therapeutic applications.

Comparative Analysis with Similar Compounds

The uniqueness of this compound can be highlighted through comparison with structurally similar compounds:

Compound NameStructural FeaturesBiological ActivityUnique Aspects
Furan-2-carboxylic AcidSingle furan ringModerate antibacterial activityLacks dual functionality
5-Amino-FuransAmino group on furanAntimicrobial propertiesDifferent reactivity due to amino substitution

Q & A

Q. What are the established synthetic routes for 2-[(Furan-2-carbonyl)-amino]-3-furan-2-yl-acrylic acid, and how can reaction conditions be optimized for reproducibility?

The compound is synthesized via condensation of furan-2-carbaldehyde and malonic acid under acidic conditions. Key parameters include temperature control (80–100°C), solvent selection (e.g., ethanol or acetic acid), and catalyst use (e.g., piperidine for enamine formation). Crystallization in aqueous ethanol yields the pure product. Optimization requires monitoring reaction progress via TLC and adjusting stoichiometry to minimize side products like unreacted malonic acid .

Q. How is the crystal structure of this compound characterized, and what insights does it provide into its reactivity?

Single-crystal X-ray diffraction (XRD) reveals a planar acrylamide backbone with hydrogen-bonding interactions between the carbonyl oxygen and NH group. The furan rings adopt a nearly orthogonal orientation, influencing steric hindrance in subsequent reactions. This structural data is critical for predicting coordination behavior with metal ions (e.g., in β-amino acid synthesis) and designing enantioselective pathways .

Q. What spectroscopic techniques are most effective for confirming the compound’s identity and purity?

  • NMR : <sup>1</sup>H NMR shows distinct peaks for the acrylamide NH (~10.5 ppm) and furan protons (6.3–7.5 ppm). <sup>13</sup>C NMR confirms carbonyl carbons at ~160–165 ppm.
  • IR : Strong absorption bands at ~1680 cm<sup>-1</sup> (C=O stretch) and ~3300 cm<sup>-1</sup> (N-H stretch).
  • HPLC-MS : Used to verify purity (>95%) and molecular ion mass (theoretical m/z: 261.22) .

Advanced Research Questions

Q. How can computational methods (e.g., DFT) complement experimental data in studying this compound’s electronic properties?

Density Functional Theory (DFT) calculations predict frontier molecular orbitals (HOMO-LUMO gaps) to assess reactivity in catalytic systems. For example, the electron-rich furan rings enhance nucleophilicity, making the compound suitable for Ru-catalyzed C-H alkylation reactions. Computational models also simulate hydrogen-bonding networks observed in XRD, validating supramolecular assembly .

Q. What strategies resolve contradictions in spectral data between synthetic batches?

Discrepancies in NMR shifts may arise from residual solvents or tautomerism. Mitigation steps include:

  • Dynamic NMR : To detect tautomeric equilibria (e.g., keto-enol shifts).
  • Purification : Recrystallization in non-polar solvents (e.g., hexane/ethyl acetate) removes polar impurities.
  • Deuterated Solvent Screening : Ensures solvent peaks do not overlap with analyte signals .

Q. How does this compound act as a precursor for β-amino acids with biological activity?

The acrylamide moiety undergoes stereoselective hydrogenation (e.g., using Pd/C or chiral catalysts) to yield β-amino acids. These derivatives are key intermediates in peptidomimetics and kinase inhibitors. Enantiomeric excess (>90%) is achieved via chiral auxiliaries or asymmetric catalysis, as validated by chiral HPLC .

Q. What role does this compound play in Ru-catalyzed C-H activation reactions?

In ruthenium-catalyzed systems, the compound acts as a directing group, facilitating regioselective alkylation at the C3 position of imidazole rings. Mechanistic studies (e.g., kinetic isotope effects) suggest a concerted metalation-deprotonation pathway. Reaction optimization involves varying ligands (e.g., phosphines) and solvents (e.g., DMF) to enhance turnover numbers .

Methodological Considerations

Q. How to design experiments for assessing the compound’s stability under varying pH and temperature?

  • pH Stability : Incubate the compound in buffers (pH 2–12) at 25°C for 24h, followed by HPLC analysis to detect degradation products (e.g., hydrolyzed carboxylic acids).
  • Thermal Stability : Use thermogravimetric analysis (TGA) to determine decomposition onset temperatures (>200°C typical for furan derivatives) .

Q. What analytical workflows are recommended for detecting trace impurities in scaled-up syntheses?

  • LC-HRMS : Identifies low-abundance byproducts (e.g., dimerization products).
  • GC-MS : Detects volatile impurities (e.g., residual furfural).
  • Elemental Analysis : Confirms stoichiometric consistency (C, H, N within 0.4% of theoretical) .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-[(Furan-2-carbonyl)-amino]-3-furan-2-yl-acrylic acid
Reactant of Route 2
2-[(Furan-2-carbonyl)-amino]-3-furan-2-yl-acrylic acid

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